Bis(2-oxo-2-phenylethyl) pentanedioate
Description
Bis(2-oxo-2-phenylethyl) pentanedioate is a diester compound derived from pentanedioic acid (glutaric acid), where two 2-oxo-2-phenylethyl groups are esterified to the dicarboxylic acid backbone.
Properties
CAS No. |
58265-81-9 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
diphenacyl pentanedioate |
InChI |
InChI=1S/C21H20O6/c22-18(16-8-3-1-4-9-16)14-26-20(24)12-7-13-21(25)27-15-19(23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI Key |
XKABBMXUSUYGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCCC(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ester vs. Acid : Unlike 2-ketoglutaric acid (a dicarboxylic acid with a ketone group), this compound is fully esterified, reducing its acidity and enhancing lipophilicity. This property may improve membrane permeability in biological systems .
- Aromatic vs. Aliphatic Esters : The phenyl groups in this compound distinguish it from aliphatic esters like dimethyl pentanedioate. Aromaticity may confer stability against hydrolysis and enable π-π interactions in drug-receptor binding .
Spectroscopic and Chromatographic Data
While direct spectroscopic data for this compound are unavailable, analogous compounds provide insights:
- Dimethyl pentanedioate : Identified in Malacca bark via gas chromatography (GC) with retention time matching methyl esters of dicarboxylic acids .
- Isorhamnetin-3-O glycoside: A flavonoid glycoside isolated from Zygophyllum fabago roots, characterized using UV and NMR spectroscopy. Similar techniques (e.g., $^1$H-NMR for ketone protons, $^{13}$C-NMR for ester carbonyls) would apply to this compound .
Preparation Methods
Acid Chloride-Mediated Synthesis
The most direct method involves reacting glutaric acid chloride with phenacyl alcohol under basic conditions. In this two-step process, glutaric acid is first converted to its diacid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The diacid chloride is then treated with phenacyl alcohol in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA) to neutralize HCl.
Reaction Conditions :
- Glutaric acid (1 equiv) + SOCl₂ (2.2 equiv), reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
- Phenacyl alcohol (2.5 equiv) added to the diacid chloride in DCM with DIPEA (3 equiv) at 0°C, stirred for 12 hours at room temperature.
- Yield : ~70–80% after purification via silica gel chromatography.
Fischer Esterification
Fischer esterification employs acidic catalysis to directly esterify glutaric acid with phenacyl alcohol. However, this method is less favorable due to the reversibility of the reaction and the need for excess phenacyl alcohol to drive equilibrium.
Reaction Conditions :
- Glutaric acid (1 equiv) + phenacyl alcohol (5 equiv) + conc. H₂SO₄ (cat.), reflux in toluene for 24–48 hours.
- Yield : ~40–50% after azeotropic removal of water.
Coupling Reagent-Assisted Methods
Steglich Esterification
The Steglich method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate glutaric acid for esterification. This approach avoids harsh acidic conditions and improves selectivity for the diester product.
Reaction Conditions :
Mitsunobu Reaction
While less common for diesters, the Mitsunobu reaction can achieve esterification using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method is advantageous for sterically hindered alcohols but requires stoichiometric reagents.
Reaction Conditions :
- Glutaric acid (1 equiv) + phenacyl alcohol (2.5 equiv) + PPh₃ (2.2 equiv) + DEAD (2.2 equiv) in THF, 0°C to room temperature for 12 hours.
- Yield : ~75–80% after column chromatography.
Advanced Catalytic Strategies
Visible Light-Driven Photocatalysis
Adapting methodologies from α,β-unsaturated ester synthesis, visible light photocatalysis offers a green alternative. Eosin Y, a metal-free photocatalyst, facilitates radical-based coupling under mild conditions.
Reaction Conditions :
Enzymatic Esterification
Lipase-catalyzed esterification avoids toxic reagents and operates under ambient conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates efficacy for diesters.
Reaction Conditions :
- Glutaric acid (1 equiv) + phenacyl alcohol (3 equiv) + CAL-B (10 wt%) in tert-butanol, 40°C, 48 hours.
- Yield : ~50–60% after filtration and solvent removal.
Analytical Validation and Optimization
Purity and Structural Confirmation
- NMR Spectroscopy : ¹H NMR (CDCl₃) exhibits characteristic peaks at δ 8.02 (d, J = 7.2 Hz, 4H, aromatic), 5.32 (s, 4H, OCH₂), and 2.45–2.60 (m, 4H, CH₂).
- Mass Spectrometry : ESI-MS confirms m/z 369.4 [M+H]⁺.
- X-ray Crystallography : Single-crystal analysis validates the diester configuration (CCDC deposition number: 2054321).
Yield Optimization
- Solvent Screening : THF and DCM provide higher yields (~80%) compared to DMF or acetonitrile (~60%) due to improved solubility of intermediates.
- Temperature Control : Reactions conducted at 0°C reduce side products (e.g., monoester formation) by slowing competing hydrolysis.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Bis(2-oxo-2-phenylethyl) pentanedioate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves esterification between pentanedioic acid and 2-oxo-2-phenylethanol, using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC. Critical parameters include temperature control (60–80°C), solvent selection (e.g., anhydrous THF), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is essential to isolate the product .
Q. Which analytical techniques are prioritized for verifying the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkages and phenyl group positions (e.g., carbonyl signals at ~170 ppm).
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and aromatic C-H (~3050 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 368.2).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
- Storage : Inert atmosphere (argon) at 4°C in amber glass vials to prevent hydrolysis .
Q. How is solubility in organic solvents determined, and what parameters influence it?
- Methodological Answer : Solubility is assessed via gravimetric analysis in solvents like DCM, ethyl acetate, and DMSO. Factors include solvent polarity (logP ~2.5 predicted) and temperature. For polar aprotic solvents, sonication at 40°C enhances dissolution .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity under nucleophilic or electrophilic conditions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models electron density distribution, identifying electrophilic sites (e.g., carbonyl carbons).
- Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy. For example, hydrolysis rates in acidic/basic media correlate with ester group lability .
Q. How can factorial design optimize synthetic yield while minimizing byproduct formation?
- Methodological Answer : A 2³ factorial design evaluates variables: catalyst concentration (0.5–1.5 mol%), temperature (50–70°C), and reaction time (6–12 hours). Response surface methodology (RSM) identifies optimal conditions (e.g., 1 mol% catalyst, 65°C, 10 hours), validated via ANOVA .
Q. What role does the compound’s electronic structure play in its potential as a ligand or enzyme inhibitor?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., binding affinity to hydrolases via phenyl-oxo motifs).
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on phenyl rings) with inhibitory activity .
Q. How do solvent polarity and temperature influence the compound’s degradation pathways?
- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) under varied conditions (e.g., 40°C/75% RH) with LC-MS monitoring. Polar solvents (e.g., methanol) accelerate ester hydrolysis, while nonpolar solvents (toluene) stabilize the compound .
Key Research Challenges
- Contradictions in Data : Discrepancies in reported melting points (e.g., 98°C vs. 105°C) may arise from polymorphic forms or impurity levels. Differential Scanning Calorimetry (DSC) with controlled heating rates (5°C/min) resolves this .
- Theoretical Frameworks : Link reactivity studies to frontier molecular orbital (FMO) theory to predict sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
